2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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Overview
Description
2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that features a unique structure combining a cyclopentane ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through the formation of intermediate compounds, which then undergo intramolecular cyclotransamination to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can yield a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with unique properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Another heterocyclic compound with a similar structure but different functional groups.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A related compound with a ketone functional group.
4-Hydrazino-2-(2-pyridinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine: A closely related compound with a hydrazino group
Uniqueness
2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its specific combination of a hydrazinyl group and a fused cyclopentane-pyrimidine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10N4 |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylhydrazine |
InChI |
InChI=1S/C7H10N4/c8-11-7-9-4-5-2-1-3-6(5)10-7/h4H,1-3,8H2,(H,9,10,11) |
InChI Key |
QPNUWDGIICOUDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=C(N=C2C1)NN |
Origin of Product |
United States |
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